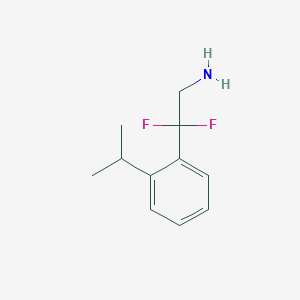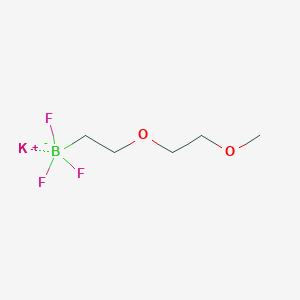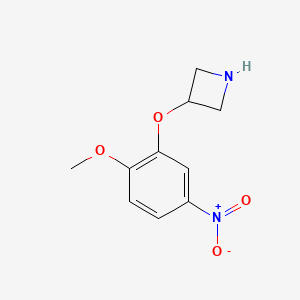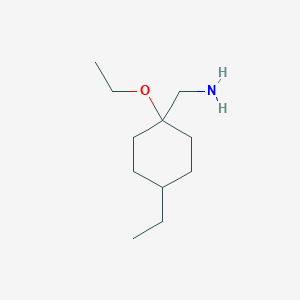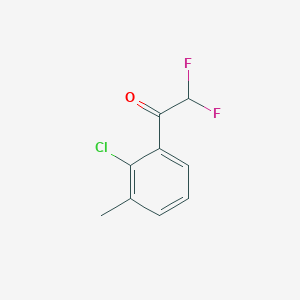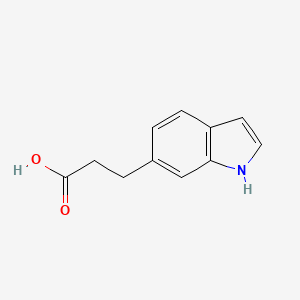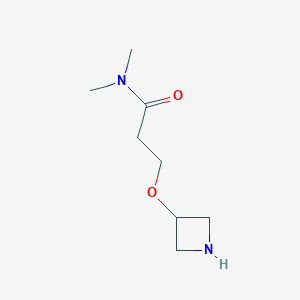![molecular formula C19H22Cl2N4O B13524984 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes an indene moiety, a pyrrolo[1,2-a]pyrimidine core, and a carboxamide group
准备方法
The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the pyrrolo[1,2-a]pyrimidine ring. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines .
科学研究应用
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Industrially, it is used in the development of new materials and chemical processes .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Compared to other similar compounds, N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride stands out due to its unique structural features and versatile applications. Similar compounds include various pyrrolo[1,2-a]pyrimidine derivatives and indene-based molecules.
属性
分子式 |
C19H22Cl2N4O |
|---|---|
分子量 |
393.3 g/mol |
IUPAC 名称 |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H20N4O.2ClH/c1-11-9-12(2)23-8-7-15(18(23)21-11)19(24)22-16-10-13-5-3-4-6-14(13)17(16)20;;/h3-9,16-17H,10,20H2,1-2H3,(H,22,24);2*1H/t16-,17-;;/m1../s1 |
InChI 键 |
HYLRKNDHDGPCFS-QAPNYFPESA-N |
手性 SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N)C.Cl.Cl |
规范 SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)NC3CC4=CC=CC=C4C3N)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
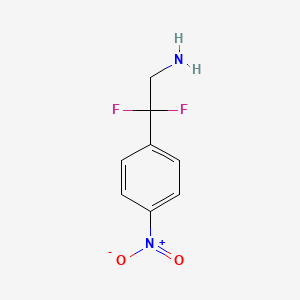
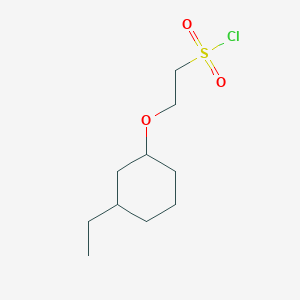
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
